Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate
Overview
Description
TAN452 is a potent and selective peripherally acting δ opioid antagonist.
Scientific Research Applications
Synthesis and Structural Studies
The chemical compound has been part of various studies focusing on the synthesis of complex organic structures, revealing its relevance in the advancement of organic chemistry. For instance, K. Raghavendra et al. (2016) explored the synthesis of cyclopropanation-derived lignan conjugates, including compounds with structures related to the queried compound. They found these compounds exhibited significant antibacterial, antifungal, and antioxidant activities, with certain derivatives showing profound potential, as indicated by docking studies and ADME results. This highlights the compound's significance in developing pharmaceuticals with antimicrobial and antioxidant properties (K. Raghavendra et al., 2016).
Similarly, R. Jasztold-Howorko et al. (2005) modified the synthesis of pyrido[4,3-b]carbazole derivatives, closely related to the queried compound. Their work provided alternative synthetic routes, yielding compounds that served as substrates for further reactions. The cytostatic activity of the derived compounds was evaluated, showcasing the compound's potential in cancer research (R. Jasztold-Howorko et al., 2005).
Antioxidant and Antimicrobial Applications
The compound's derivatives have been synthesized and assessed for their antimicrobial and antioxidant properties. For instance, Murat Bingul et al. (2018) synthesized pyrrolo[3,2-c]carbazole and dipyrrolo[3,2-c:2′,3′-g]carbazole compounds and investigated their antioxidant activities. They found that certain assays were particularly sensitive for determining inhibition values of these compounds, underlining the compound's relevance in the field of antioxidant research (Murat Bingul et al., 2018).
Dopamine Agonistic Activity
In the context of neuropharmacology, derivatives of the compound have been synthesized and evaluated for their dopamine agonistic activity. Keshav K. Awasthis et al. (2004) synthesized cis-1/4 substituted octahydropyrido[(3,2-b)/(2,3-c)]carbazoles, demonstrating their potent dopamine agonistic activity both in vitro and in vivo. This indicates the compound's potential application in the development of treatments for conditions related to dopamine dysregulation (Keshav K. Awasthis et al., 2004).
properties
IUPAC Name |
ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJGLAWHRDFWNQ-KFDULEKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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